molecular formula C31H34ClN5O4 B1683355 UCB-35440 CAS No. 299460-62-1

UCB-35440

Cat. No.: B1683355
CAS No.: 299460-62-1
M. Wt: 576.1 g/mol
InChI Key: KHVLZYHEWIBDOU-GDLZYMKVSA-N
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Description

UCB 35440 is a small molecule drug known for its dual function as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor. It has shown potential in treating immune system diseases and respiratory diseases, particularly asthma and skin inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of UCB 35440 involves several key steps:

Industrial Production Methods: The industrial production of UCB 35440 typically involves high-pressure homogenization to prepare nanoparticles. This method enhances the solubility and dissolution characteristics of the compound, which is crucial given its poor water solubility .

Types of Reactions:

    Oxidation and Reduction: UCB 35440 can undergo oxidation and reduction reactions, which are essential for its metabolic processing.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium and platinum catalysts are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

UCB 35440 has a wide range of scientific research applications:

Mechanism of Action

UCB 35440 exerts its effects through dual mechanisms:

    Histamine H1 Receptor Antagonism: By blocking the histamine H1 receptor, UCB 35440 prevents histamine-induced bronchoconstriction and reduces skin inflammation.

    5-Lipoxygenase Inhibition: The compound inhibits the enzyme 5-lipoxygenase, which is involved in the formation of leukotrienes. .

Comparison with Similar Compounds

    Cetirizine: Another histamine H1 receptor antagonist, commonly used as an antihistamine.

    Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.

Uniqueness of UCB 35440: UCB 35440 stands out due to its dual function, combining the properties of both histamine H1 receptor antagonists and 5-lipoxygenase inhibitors. This dual action makes it particularly effective in treating conditions involving both histamine and leukotriene pathways .

Properties

CAS No.

299460-62-1

Molecular Formula

C31H34ClN5O4

Molecular Weight

576.1 g/mol

IUPAC Name

5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide

InChI

InChI=1S/C31H34ClN5O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39)/t29-/m1/s1

InChI Key

KHVLZYHEWIBDOU-GDLZYMKVSA-N

Isomeric SMILES

C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES

C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4-((aminocarbonyl)(hydroxy)amino)but-1-ynyl)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)benzamide
ucb 35440-3
ucb-35440-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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